molecular formula C14H10F2N2 B2657352 3,3'-Difluorobenzaldazine CAS No. 1049983-12-1

3,3'-Difluorobenzaldazine

货号: B2657352
CAS 编号: 1049983-12-1
分子量: 244.245
InChI 键: YYMCVDNIIFNDJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3'-Difluorobenzaldazine (DFB), with the CAS Number 15332-10-2, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound acts as a potent enhancer of mGlu5 agonist activity, producing a 3- to 6-fold potentiation of the effects of agonists such as Glutamate, Quisqualate, and 3,5-Dihydroxyphenylglycine (DHPG), with half-maximal effective concentration (EC50) values ranging from 2 to 5 μM . Its mechanism involves binding to an allosteric site on the mGluR5 receptor, positively modulating the receptor's response to its natural agonist without directly activating it, which makes it a valuable tool for probing receptor function and signaling pathways . In vitro, DFB causes a concentration-dependent potentiation of the response of human mGluR5 expressed in CHO cells to glutamate, showing a maximal potentiation of approximately 3.1-fold and an EC50 of 2.6 μM . It demonstrates similar potentiation and comparable potencies for both human and rat mGluR5, supporting its use in cross-species translational research . In vivo, intracerebroventricular (icv) administration of DFB (40-100 nmol) has been shown to attenuate ketamine-induced locomotor hyperactivity, motor incoordination, and cognitive impairment in mouse models, highlighting its potential in researching psychiatric disorders . Furthermore, published research in the British Journal of Pharmacology indicates that mGluR5 positive allosteric modulators like DFB can be neuroprotective in a mouse model of Huntington's disease, underscoring its significance in neurodegenerative disease research . With a molecular formula of C14H10F2N2 and a molecular weight of 244.24 g/mol, DFB is a synthetic organic compound critical for investigating glutamatergic neurotransmission . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCVDNIIFNDJK-BEQMOXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017667
Record name 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-10-2
Record name 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Difluorobenzaldazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

化学反应分析

1,2-二氟苯经历各种化学反应,包括:

    取代反应: 它可以酰化形成 3',4'-二氟丙酰苯。

    氧化和还原: 虽然具体的氧化和还原反应不太常见,但它可以参与芳香族化合物典型的反应。

    常见试剂和条件: 酰氯等试剂和氯化铝等催化剂用于取代反应。

科学研究应用

Pharmacological Properties

DFB is characterized as an allosteric potentiator, which enhances the receptor's response to its natural ligands without acting as an agonist itself. This unique mechanism allows for greater specificity in therapeutic applications, particularly in neurological and psychiatric disorders.

  • Potentiation of mGluR5 : DFB has been shown to increase the efficacy of agonists at mGluR5 by 3 to 6-fold, with an effective concentration range (EC50) between 2 and 5.3 μM . This property makes it a candidate for treating conditions where modulation of glutamate signaling is beneficial.
  • Therapeutic Targets : The modulation of mGluR5 has implications in various neurological conditions including:
    • Parkinson's Disease : DFB's ability to enhance mGluR5 signaling may help in managing symptoms associated with this degenerative disorder .
    • Fragile X Syndrome : Research indicates that DFB could play a role in ameliorating symptoms linked to this genetic condition by restoring synaptic function .
    • Anxiety and Schizophrenia : The compound's action on mGluR5 has been associated with potential anxiolytic and antipsychotic effects, making it a focus of ongoing research in these areas .

Case Studies and Research Findings

Several studies have documented the effects and applications of DFB in various experimental settings:

  • Study on Rat Models : Research involving rat models demonstrated that DFB effectively modulates mGluR5 activity. The findings suggest that DFB could enhance synaptic plasticity and improve cognitive functions impaired by neurodegenerative diseases .
  • Cortical Astrocytes Study : A study highlighted that positive allosteric modulators like DFB can differentially affect signaling pathways in cortical astrocytes. This research underlines the potential for DFB to influence neuroinflammatory responses and support neuronal health .
  • Clinical Implications : Given its mechanism of action, DFB is being explored for its potential to treat not just neurological disorders but also conditions like depression and epilepsy, where glutamate dysregulation is implicated .

Comparative Data Table

The following table summarizes key research findings related to the applications of this compound:

Study/Source Application Findings Implications
Nature (2012) Neurological DisordersEnhanced mGluR5 activity in rat modelsPotential treatment for Parkinson's and Fragile X syndrome
Tocris Bioscience Positive Allosteric ModulationPotentiation of agonists by 3-6 foldTargeting anxiety and schizophrenia treatments
MDPI (2011) Cognitive FunctionModulation effects on astrocytesImplications for neuroinflammation and neuronal health

作用机制

1,2-二氟苯发挥作用的机制主要与其作为溶剂的作用有关。它高介电常数使其能够稳定阳离子和亲电物种,促进各种化学反应。 在生物系统中,其麻醉特性可能是由于它与神经膜的相互作用,改变了它们的功能 .

相似化合物的比较

Comparison with Similar mGluR5 PAMs

Key Compounds and Pharmacological Profiles

The table below compares DFB with structurally or functionally related mGluR5 PAMs:

Compound Potency (IC50/EC50) Solubility BBB Penetration Therapeutic Potential Key Limitations
DFB 136 μM (NO assay) Low No Preclinical neuroprotection Poor solubility, no BBB penetration
CPPHA 10 μM (FLIPR assay) Moderate No Antipsychotic activity (preclinical) Limited in vivo utility
CDPPB 300 nM (FLIPR assay) High Yes Enhanced NMDA receptor activation Potential off-target effects
VU0360172 5.8 μM (NO assay) High Yes Traumatic brain injury (TBI) models Requires further toxicity studies
Compound 3a 30 μM (NO assay) Improved Not reported Neuroprotection (4.5× DFB potency) Early-stage development
Compound 22 (acyl-2-aminobenzimidazole) 6.4 μM (NO assay) High Yes TBI and neurodegeneration ~20× more potent than DFB

Structural and Functional Insights

DFB vs. CPPHA
  • Structural Differences : CPPHA contains a benzamide core, while DFB uses a hydrazine-linked difluorobenzaldehyde scaffold .
  • Functional Overlap : Both lack intrinsic agonist activity but enhance glutamate responses. However, CPPHA exhibits greater potency (EC50 = 10 μM vs. DFB’s 136 μM) .
DFB vs. CDPPB
  • Mechanistic Divergence: CDPPB potentiates NMDA receptor activation in hippocampal slices without altering basal field potentials, similar to DFB . However, CDPPB’s pyrazole-benzamide structure confers better BBB penetration, enabling in vivo behavioral studies .
DFB vs. VU0360172
DFB vs. Acyl-2-Aminobenzimidazoles
  • Design Evolution : Compound 22, derived from DFB’s scaffold, uses computational modeling (SILCS method) to optimize binding to mGluR5’s transmembrane domain. This yielded a 20-fold increase in potency (IC50 = 6.4 μM) and reduced toxicity .

Research Findings and Clinical Implications

Neuroprotective Mechanisms

  • However, newer analogs like 3a and 22 outperform DFB in potency and safety .

Synergistic Effects with NMDA Receptors

  • DFB enhances NMDA-induced field potentials in hippocampal slices via protein kinase C (PKC)-dependent pathways, a trait shared with CDPPB . This synergy supports mGluR5 PAMs as adjunct therapies for schizophrenia or cognitive disorders .

Structural Biology Insights

  • Mutagenesis studies identified Thr781 and Ala784 in rat mGluR5 as critical residues for DFB’s allosteric modulation . These findings guided the design of brain-penetrant PAMs like VU0360172 .

生物活性

3,3'-Difluorobenzaldazine (DFB) is a compound that has garnered attention for its biological activity, particularly as an allosteric modulator of metabotropic glutamate receptors (mGluR5). This article delves into the biological mechanisms, pharmacological effects, and research findings associated with DFB, supported by data tables and case studies.

DFB acts primarily as a positive allosteric modulator of mGluR5. Studies have shown that it enhances the receptor's response to glutamate, a key neurotransmitter involved in various neural processes. The binding of DFB to mGluR5 alters the receptor's conformation, leading to increased efficacy and potency in response to glutamate.

Key Findings:

  • Potentiation of Glutamate Response : DFB causes a concentration-dependent increase in the response of human mGluR5 CHO cells to glutamate. The maximal potentiation observed is approximately 3.1 times greater than the baseline response, with an EC50 value of 2.6 μM .
  • In Vivo Effects : In animal models, DFB administration (40-100 nmol; intracerebroventricular) significantly reduces ketamine-induced hyperactivity and cognitive impairments .

Comparative Efficacy

The following table summarizes the comparative efficacy of DFB on mGluR5 in vitro and in vivo:

Parameter In Vitro In Vivo
Maximal Potentiation 3.1 times greater responseSignificant reduction in hyperactivity
EC50 Value 2.6 μMNot applicable
Dosage Concentration-dependent40-100 nmol (icv)

Study on Allosteric Modulation

A detailed study investigated the role of specific amino acids in the allosteric modulation by DFB on rat mGlu5 receptors. It was found that mutations at certain positions disrupted the potentiation mediated by DFB, highlighting its complex interaction with receptor structure.

Key Insights:

  • Mutations at residues such as S657(3.39)C and T780(6.44)A significantly affected the functional response to DFB, indicating critical binding sites for its action .
  • The study constructed a homology model that elucidated the binding site characteristics and suggested that DFB operates through an overlapping but distinct mechanism compared to other known modulators like MPEP .

Quantitative Analysis

Research conducted on astrocytes revealed multiple mechanisms through which DFB modulates mGlu5 receptor activity. It was shown that DFB modifies the apparent affinity for orthosteric agonists without altering their efficacy directly .

Clinical Relevance

The implications of DFB's biological activity extend to potential therapeutic applications, particularly in neuropsychiatric disorders where glutamate signaling is dysregulated. Its ability to mitigate cognitive impairments in models suggests a promising avenue for further clinical exploration.

常见问题

Q. What is the pharmacological role of DFB in studying metabotropic glutamate receptor 5 (mGluR5)?

DFB is a selective positive allosteric modulator (PAM) of mGluR5, enhancing agonist-induced receptor activity by 3- to 6-fold with EC50 values between 2–5 μM . It binds to the transmembrane (TM) domain of mGluR5, stabilizing an active receptor conformation that amplifies downstream signaling pathways such as calcium mobilization and ERK1/2 phosphorylation . This makes DFB a critical tool for probing mGluR5-dependent mechanisms in neurological disorders like schizophrenia and traumatic brain injury (TBI) .

Q. How is DFB's potency quantified in allosteric modulation assays?

Potency is determined using in vitro functional assays:

  • Calcium mobilization : DFB potentiates glutamate-induced calcium flux in recombinant cell lines expressing mGluR5. EC50 values are derived from dose-response curves .
  • ERK1/2 phosphorylation : DFB’s effect on mitogen-activated protein kinase (MAPK) pathways is measured via Western blot or ELISA .
  • Comparative studies : Newer PAMs (e.g., compound 3a) are benchmarked against DFB’s EC50 (e.g., 30 μM for 3a vs. ~6.7 μM for DFB) .

Advanced Research Questions

Q. How does DFB exhibit functional selectivity compared to other mGluR5 PAMs?

DFB uniformly potentiates both calcium mobilization and ERK1/2 phosphorylation, unlike CPPHA, a PAM that selectively enhances calcium signaling . This suggests DFB stabilizes a receptor conformation that broadly activates multiple pathways, while CPPHA may induce biased signaling. Experimental differentiation involves parallel assays measuring calcium flux (Fluo-4 dye) and ERK phosphorylation (antibody-based detection) under identical conditions .

Q. What methodological approaches validate DFB’s interaction with non-mGluR5 targets (e.g., rhodopsin)?

¹⁹F NMR spectroscopy is employed to study DFB’s binding to rhodopsin, leveraging its fluorine atoms to detect ligand-receptor interactions. Spectral shifts in the presence of rhodopsin confirm binding, while competition assays with retinal (rhodopsin’s endogenous ligand) assess specificity . This approach highlights DFB’s potential off-target effects in GPCR studies .

Q. How do structural modifications of DFB influence its allosteric activity?

Fluorination at the 3,3' position is critical for mGluR5 binding and potency. Replacement of fluorine with chlorine (e.g., DCB) converts the compound into a neutral/negative modulator, blocking DFB’s effects . Computational strategies like SILCS (Site Identification by Ligand Competitive Saturation) map binding pockets to guide rational design of DFB derivatives with improved selectivity .

Q. What preclinical models demonstrate DFB’s therapeutic potential?

  • Antipsychotic activity : DFB reduces hyperlocomotion in rodent models of schizophrenia, mimicking the efficacy of atypical antipsychotics .
  • Neuroprotection : In BV2 microglial cultures, DFB attenuates lipopolysaccharide (LPS)-induced nitric oxide production, suggesting anti-inflammatory properties relevant to TBI . Experimental designs include behavioral assays (e.g., open-field tests) and in vitro toxicity screens (e.g., cell viability assays at ≤1000 μM) .

Q. How do researchers address contradictions in DFB’s cross-reactivity with other receptors?

While DFB is selective for mGluR5, ¹⁹F NMR studies reveal weak binding to rhodopsin . To resolve such contradictions:

  • Control experiments : Compare DFB’s effects in wild-type vs. mGluR5-knockout models.
  • Ligand displacement assays : Use retinal or mGluR5-specific antagonists to confirm target specificity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。